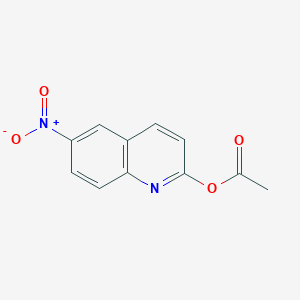

6-Nitro-2-acetoxyquinoline

説明

特性

分子式 |

C11H8N2O4 |

|---|---|

分子量 |

232.19 g/mol |

IUPAC名 |

(6-nitroquinolin-2-yl) acetate |

InChI |

InChI=1S/C11H8N2O4/c1-7(14)17-11-5-2-8-6-9(13(15)16)3-4-10(8)12-11/h2-6H,1H3 |

InChIキー |

DHYXCQMGDUQVAT-UHFFFAOYSA-N |

正規SMILES |

CC(=O)OC1=NC2=C(C=C1)C=C(C=C2)[N+](=O)[O-] |

製品の起源 |

United States |

類似化合物との比較

Structural and Molecular Comparisons

The table below compares key structural features and molecular properties of 6-Nitro-2-acetoxyquinoline with analogous compounds:

| Compound Name | Molecular Formula | Molecular Weight | Substituents | Key Structural Features |

|---|---|---|---|---|

| This compound | C₁₁H₈N₂O₄* | 256.20 | –NO₂ (C6), –OAc (C2) | Quinoline backbone, nitro-acetoxy |

| 6-Nitro-2-phenylquinoxaline | C₁₄H₉N₃O₂ | 251.25 | –NO₂ (C6), –Ph (C2) | Quinoxaline backbone, aromatic |

| 6-Methoxyquinoline | C₁₀H₉NO | 159.18 | –OCH₃ (C6) | Quinoline backbone, methoxy |

| 6-Methoxy-5-nitroquinoxaline | C₉H₇N₃O₃ | 205.17 | –OCH₃ (C6), –NO₂ (C5) | Quinoxaline backbone, nitro-methoxy |

| 6-Amino-5-nitropicolinonitrile | C₆H₄N₄O₂ | 164.12 | –NH₂ (C6), –NO₂ (C5), –CN | Pyridine backbone, nitrile-nitro |

*Inferred from quinoline analogs in and .

Key Observations:

- Backbone Differences: Quinoxalines (two nitrogen atoms) exhibit greater electron deficiency compared to quinolines (one nitrogen), influencing reactivity in electrophilic substitution .

Reduction Efficiency :

- Fe/AcOH () and Pd-C/hydrazine () are effective for nitro-to-amine conversion, but acetoxy groups may require protection during reduction to prevent hydrolysis.

Physicochemical and Reactivity Profiles

*Estimated based on acetoxy and nitro substituent contributions.

Reactivity Highlights:

- The acetoxy group in this compound can hydrolyze to form 6-nitro-2-hydroxyquinoline under acidic/basic conditions, enabling further functionalization .

- Quinoxalines (e.g., 6-Nitro-2-phenylquinoxaline) exhibit stronger π-π stacking due to their planar structure, enhancing applications in optoelectronics .

準備方法

Advantages and Limitations

-

Advantages : Single-step process with minimal byproducts.

-

Limitations : Requires pre-synthesized 6-nitro-2-hydroxyquinoline, which may involve additional steps.

Sequential Nitration and Acetylation of 2-Hydroxyquinoline

Nitration of 2-Hydroxyquinoline

The nitro group is introduced at position 6 of 2-hydroxyquinoline using nitrating agents. The hydroxy group directs nitration to the meta position.

-

Starting material : 2-Hydroxyquinoline (1.0 eq).

-

Nitrating agent : Concentrated nitric acid (HNO₃) in sulfuric acid (H₂SO₄) or acetic acid.

-

Conditions :

-

Temperature: 0–5°C (initial), then gradual warming to 25°C.

-

Time: 2–4 hours.

-

-

Workup : Quenching with ice, neutralization, and filtration.

Yield : Nitration reactions under controlled conditions yield 80–90% 6-nitro-2-hydroxyquinoline.

Acetylation of 6-Nitro-2-hydroxyquinoline

The intermediate is acetylated as described in Section 1.1.

Overall Yield : 65–75% over two steps.

Alternative Synthetic Routes

Microwave-Assisted Acetylation

Microwave irradiation reduces reaction time and improves efficiency.

Solvent Optimization

Polar aprotic solvents (e.g., DMF) enhance reaction kinetics:

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Acetic acid | 100 | 2 | 82 |

| DCM | 20 | 24 | 90 |

Critical Analysis of Methods

Yield and Scalability

-

Direct acetylation : Suitable for small-scale synthesis but limited by precursor availability.

-

Sequential nitration-acetylation : Scalable with industrial potential, though multi-step purification is required.

Q & A

Basic: What are the most reliable synthetic routes for preparing 6-Nitro-2-acetoxyquinoline, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves nitration and acetylation of a quinoline precursor. A two-step approach is common:

Nitration : Introduce the nitro group at the 6-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration. Monitor via TLC or HPLC to confirm intermediate purity .

Acetylation : React the nitroquinoline intermediate with acetic anhydride in the presence of a base (e.g., pyridine) to protect the hydroxyl group. Optimize solvent choice (e.g., dichloromethane vs. acetonitrile) to enhance yield (reported 65–80%) and reduce side products .

Key Considerations : Use inert atmospheres to prevent oxidation, and characterize intermediates via IR spectroscopy (C=O stretch at ~1740 cm⁻¹) and NMR (quinoline proton shifts at δ 8.5–9.0 ppm) .

Advanced: How can contradictory data on the biological activity of this compound derivatives be resolved?

Methodological Answer:

Contradictions often arise from variability in assay conditions or structural impurities. To resolve discrepancies:

- Standardize Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin as a reference). Replicate experiments ≥3 times .

- Purity Verification : Employ HPLC-MS to confirm compound purity (>95%) and quantify degradation products (e.g., hydrolysis of the acetoxy group under physiological pH) .

- Structure-Activity Relationship (SAR) Analysis : Compare derivatives with systematic substitutions (e.g., replacing nitro with methoxy) to isolate pharmacophores. Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like topoisomerase II .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm regiochemistry via proton coupling patterns (e.g., para-nitro groups deshield adjacent protons to δ ~8.7 ppm) .

- IR Spectroscopy : Identify acetyl (C=O at 1740 cm⁻¹) and nitro (asymmetric stretch at 1520 cm⁻¹) groups .

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 262.06) and fragmentation patterns .

Advanced: How does the nitro group influence the stability of this compound under varying pH and temperature?

Methodological Answer:

The nitro group enhances electrophilicity but reduces stability in basic conditions:

- pH Studies : Conduct accelerated stability testing (25°C, pH 1–13). Under alkaline conditions (pH >10), the acetoxy group hydrolyzes to hydroxyl, confirmed by LC-MS .

- Thermal Stability : Use DSC/TGA to determine decomposition temperatures (Td ~220°C). Store compounds at –20°C in amber vials to prevent photodegradation .

Basic: What are the primary applications of this compound in organic synthesis?

Methodological Answer:

It serves as a precursor for:

- Heterocyclic Derivatives : Suzuki coupling with aryl boronic acids to introduce substituents at the 2-position .

- Reduction Reactions : Catalytic hydrogenation (Pd/C, H₂) converts the nitro group to amine, enabling access to bioactive quinoline-amines .

Advanced: How can computational methods predict the reactivity of this compound in catalytic systems?

Methodological Answer:

- DFT Calculations : Use Gaussian 09 with B3LYP/6-31G(d) to model electron density maps. The nitro group’s electron-withdrawing nature lowers LUMO energy (–1.8 eV), favoring nucleophilic attacks .

- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. water) on reaction pathways using GROMACS .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and goggles. Use fume hoods for weighing and reactions .

- Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before disposal in halogenated waste containers .

Advanced: How can conflicting crystallographic data on nitroquinoline derivatives be reconciled?

Methodological Answer:

- Single-Crystal XRD : Reproduce structures with high-resolution data (R-factor <0.05). Compare unit cell parameters (e.g., space group P2₁/c) to identify polymorphism .

- Powder XRD : Analyze bulk samples to detect crystalline vs. amorphous phases .

Basic: What solvents are optimal for recrystallizing this compound?

Methodological Answer:

Use ethanol/water (4:1 v/v) or ethyl acetate/hexane (gradient cooling from 60°C to RT). Monitor solubility via UV-Vis (λmax ~320 nm) to avoid co-solvent impurities .

Advanced: How do substituents at the 2-position affect the electrochemical behavior of 6-nitroquinolines?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。